2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It was designed and synthesized as a novel CDK2 targeting compound .
Synthesis Analysis
The synthesis of this compound involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process of this specific compound is not detailed in the available sources.科学的研究の応用
Antibacterial Applications
A significant application of compounds related to 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide is in the field of antibacterial research. Studies have demonstrated the synthesis of heterocyclic compounds containing sulfonamido moieties, which showed high antibacterial activities (Azab, Youssef, & El‐Bordany, 2013). Similarly, the synthesis of novel pyrazolo[1,5-a]pyrimidine ring systems, another group of compounds closely related to 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide, have been shown to possess significant antimicrobial properties, with some derivatives exceeding the activity of reference drugs (Alsaedi, Farghaly, & Shaaban, 2019).
Anticancer Research
Compounds in the pyrazolo[3,4-d]pyrimidine class have also been studied for their potential in anticancer research. For instance, novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine derivatives were evaluated for their anticancer activity, with some compounds exhibiting higher activity than doxorubicin, a reference drug (Hafez, El-Gazzar, & Al-Hussain, 2016). Additionally, the synthesis and evaluation of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one and its derivatives have been conducted, revealing significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).
Neuroinflammation Imaging
In the context of neuroinflammation, a series of pyrazolo[1,5-a]pyrimidines closely related to 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide were synthesized for binding to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds were evaluated for their potential as in vivo PET-radiotracers in neuroinflammation imaging (Damont et al., 2015).
Antimicrobial Evaluation
Another avenue of application is the synthesis of novel heterocycles incorporating the pyrazolo[3,4-d]pyrimidine framework, which have been evaluated for their antimicrobial activity. These compounds have demonstrated significant efficacy as antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
作用機序
Target of Action
Similar compounds have been known to targetTyrosine-protein kinase SYK , which plays a crucial role in mediating signal transduction downstream of a variety of transmembrane receptors, including classical immunoreceptors like the B-cell receptor (BCR) .
Mode of Action
Based on its structural similarity to other compounds, it is plausible that it may interact with its target through a mechanism involving the formation of covalent bonds or hydrogen bonds, leading to changes in the target’s function .
Biochemical Pathways
Given its potential target, it may influence pathways related to immune response and signal transduction .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Based on its potential target, it may influence cellular processes related to immune response and signal transduction .
将来の方向性
The compound has shown potent dual activity against examined cell lines and CDK2, and thus it was selected for further investigations . It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells . Future research may focus on these aspects to further understand the potential of this compound in cancer treatment.
特性
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-4-7-19-16(24)10-25-18-14-9-22-23(17(14)20-11-21-18)15-6-5-12(2)8-13(15)3/h5-6,8-9,11H,4,7,10H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXONQZFRUMATB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NC=NC2=C1C=NN2C3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。